molecular formula C12H14O2 B8650380 5-(4-Methoxyphenyl)pent-4-yn-1-ol

5-(4-Methoxyphenyl)pent-4-yn-1-ol

Cat. No.: B8650380
M. Wt: 190.24 g/mol
InChI Key: DIUAPCQLCKURIW-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pent-4-yn-1-ol (CAS: Not explicitly provided; structure: C₁₂H₁₄O₂) is a terminal alkyne alcohol featuring a 4-methoxyphenyl substituent at the C4 position of a pentynol backbone. Synthesized via Sonogashira coupling or related methods, it is obtained as a colorless oil with a high yield of 95% (petroleum ether/ethyl acetate chromatography) . Key spectroscopic data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.80 (s, OCH₃), 6.78–6.84 (m, aromatic H), 7.30–7.35 (m, aromatic H) .
  • ¹³C NMR (126 MHz, CDCl₃): δ 55.2 (OCH₃), 80.8 (alkynyl C), 159.1 (aromatic C-O) .

The 4-methoxyphenyl group enhances electron density via resonance donation, influencing reactivity in cycloadditions or catalytic transformations. The compound is structurally relevant in medicinal chemistry, particularly in substrate-selective enzyme inhibition (e.g., ALOX15) .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-(4-methoxyphenyl)pent-4-yn-1-ol

InChI

InChI=1S/C12H14O2/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h6-9,13H,2,4,10H2,1H3

InChI Key

DIUAPCQLCKURIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Nitro vs. Methoxy Groups

5-(4-Nitrophenyl)pent-4-yn-1-ol (compound 6, ) replaces the methoxy group with a nitro (-NO₂) substituent:

  • Physical State : Orange solid (mp 30–32°C) vs. colorless oil for the methoxy analog.
  • Electronic Effects : The nitro group is electron-withdrawing, reducing aryl ring electron density (¹³C NMR: δ 146.5 ppm for nitro-substituted C vs. 159.1 ppm for methoxy) .
  • Reactivity : Nitro derivatives are less nucleophilic in cross-coupling reactions but more reactive in reduction or cycloaddition pathways.

Alkynol vs. Alkenol Isomerism

(E)-5-(4-Methoxyphenyl)pent-4-en-1-ol () replaces the alkyne with a double bond:

  • Hybridization : sp² (C=C) vs. sp (C≡C) hybridization alters bond length (1.34 Å for C=C vs. 1.20 Å for C≡C) and stability.
  • Reactivity: The alkenol undergoes electrophilic additions (e.g., epoxidation), while the alkynol participates in click chemistry (e.g., azide-alkyne cycloaddition).
  • Biological Activity: Alkenols may exhibit different binding affinities in enzyme inhibition due to conformational flexibility .

Chain Length Variations

Hex-4-yne-1-ol (compound 9, ) has a six-carbon chain vs. five carbons in the target compound:

  • Lipophilicity : Increased chain length elevates logP (predicted logP: 1.8 vs. 1.5 for 5-(4-methoxyphenyl)pent-4-yn-1-ol), enhancing membrane permeability .
  • Boiling Point : Longer chains increase boiling points (e.g., hex-4-yne-1-ol: ~150°C vs. ~130°C for the target compound) .

Aryl Group Variations

5-(Perylen-3-yl)pent-4-yn-1-ol () substitutes the methoxyphenyl with a polycyclic perylene group:

  • Steric Effects: The bulky perylene group reduces reaction rates in catalytic transformations (e.g., Sonogashira coupling) due to steric hindrance.
  • Optical Properties : Perylene derivatives exhibit fluorescence, making them suitable for optoelectronic applications .

Data Tables

Table 1: Physical and Spectral Properties of Key Compounds

Compound Molecular Formula Physical State Yield (%) Key ¹H NMR (δ, ppm) Key ¹³C NMR (δ, ppm)
This compound C₁₂H₁₄O₂ Colorless oil 95 3.80 (s, OCH₃), 6.78–6.84 (m) 55.2 (OCH₃), 159.1 (C-O)
5-(4-Nitrophenyl)pent-4-yn-1-ol C₁₁H₁₁NO₃ Orange solid 99 8.13–8.18 (m, NO₂-Ph) 146.5 (C-NO₂)
(E)-5-(4-Methoxyphenyl)pent-4-en-1-ol C₁₂H₁₆O₂ Yellowish solid N/A 5.50–5.60 (m, CH=CH) 125.8 (CH=CH), 159.0 (C-O)
Hex-4-yne-1-ol C₆H₁₀O Yellow oil 92 1.73 (quin, J=6.2 Hz) 76.1 (C≡C)

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